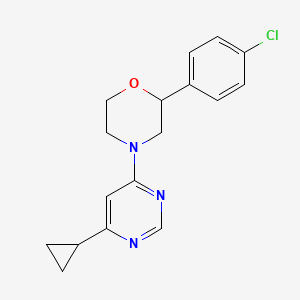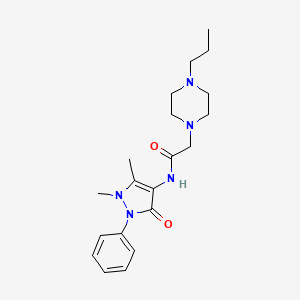
2-(4-chlorophenyl)-4-(6-cyclopropylpyrimidin-4-yl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenyl)-4-(6-cyclopropylpyrimidin-4-yl)morpholine is a chemical compound that belongs to the class of morpholine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
作用機序
The mechanism of action of 2-(4-chlorophenyl)-4-(6-cyclopropylpyrimidin-4-yl)morpholine is not fully understood. However, it is believed to exert its pharmacological effects through the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. The compound has also been found to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the proliferation and migration of cancer cells, induce apoptosis in cancer cells, and inhibit the activation of inflammatory cells. Additionally, the compound has been found to possess neuroprotective effects, including the prevention of neuronal cell death and the reduction of oxidative stress.
実験室実験の利点と制限
The advantages of using 2-(4-chlorophenyl)-4-(6-cyclopropylpyrimidin-4-yl)morpholine in lab experiments include its potent pharmacological effects, high yield and purity of synthesis, and its potential applications in various fields. However, the limitations of using the compound in lab experiments include its high cost of synthesis, limited availability, and the need for further studies to fully understand its mechanism of action and potential side effects.
将来の方向性
The future directions for the research on 2-(4-chlorophenyl)-4-(6-cyclopropylpyrimidin-4-yl)morpholine include the development of more efficient synthesis methods, the investigation of its potential applications in other fields such as agriculture and environmental science, and the development of more potent derivatives with fewer side effects. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential interactions with other drugs and compounds.
合成法
The synthesis method of 2-(4-chlorophenyl)-4-(6-cyclopropylpyrimidin-4-yl)morpholine involves the condensation of 2-(4-chlorophenyl)-4,6-dimethylmorpholine and 6-cyclopropyl-4-(4,6-dimethylpyrimidin-2-yl)pyrimidin-2-amine in the presence of a suitable catalyst and solvent. The reaction is carried out under reflux conditions, and the product is obtained in high yield and purity.
科学的研究の応用
2-(4-chlorophenyl)-4-(6-cyclopropylpyrimidin-4-yl)morpholine has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders. The compound has been found to possess potent anticancer activity against various cancer cell lines, including breast, lung, colon, and prostate cancer. It has also been shown to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. Additionally, the compound has been found to possess neuroprotective effects, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease.
特性
IUPAC Name |
2-(4-chlorophenyl)-4-(6-cyclopropylpyrimidin-4-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O/c18-14-5-3-13(4-6-14)16-10-21(7-8-22-16)17-9-15(12-1-2-12)19-11-20-17/h3-6,9,11-12,16H,1-2,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDFSXTCMNHICKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)N3CCOC(C3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}(3-pyridinylmethyl)amine hydrochloride](/img/structure/B5409389.png)

![2-[5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B5409412.png)
![N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-2-methoxy-N-methylpyrimidine-5-carboxamide](/img/structure/B5409418.png)
![4-butyl-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B5409424.png)
![ethyl 5-(4-chlorophenyl)-2-(3-hydroxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5409428.png)
![5-[(3aR*,7aS*)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-ylcarbonyl]-1,1',3',5'-tetramethyl-1H,1'H-3,4'-bipyrazole](/img/structure/B5409435.png)



![3-[4-(difluoromethoxy)phenyl]-1-(1,5-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B5409484.png)
![3-(2-methylbenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-3-carboxylic acid](/img/structure/B5409485.png)
![N-(2-furylmethyl)-2-[1-(3-furylmethyl)-3-oxo-2-piperazinyl]-N-isobutylacetamide](/img/structure/B5409494.png)
![1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-[(5-chloro-2-thienyl)sulfonyl]piperazine](/img/structure/B5409499.png)